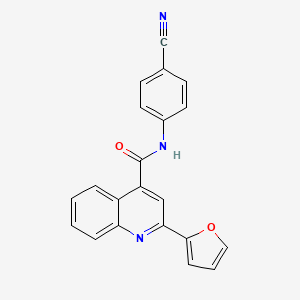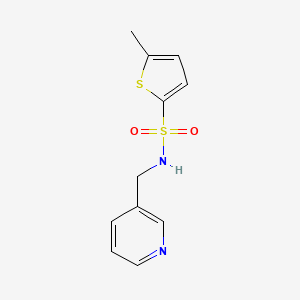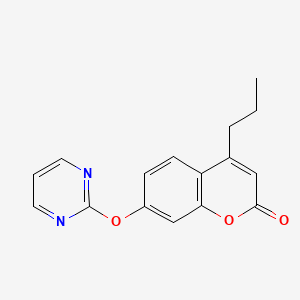
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CQ1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system, which is known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been shown to target multiple signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation. This compound has also been found to induce DNA damage and inhibit topoisomerase activity, which are important mechanisms for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is critical for the growth and spread of cancer cells. This compound has been found to have low toxicity in normal cells, making it a promising candidate for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is its potent anticancer activity against various cancer cell lines. It has also been found to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in aqueous media, which can make it difficult to administer in vivo. This can be overcome by the use of appropriate solubilizing agents or the development of prodrugs.
将来の方向性
There are several future directions for the research of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. One potential direction is the development of this compound-based prodrugs that can improve its solubility and bioavailability. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Finally, the use of this compound as a building block for the synthesis of organic semiconductors could lead to the development of more efficient and cost-effective solar cells.
合成法
The synthesis of N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide involves the reaction of 2-aminobenzonitrile with 2-furylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid to yield the final product. This method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and photovoltaics. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells.
特性
IUPAC Name |
N-(4-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2/c22-13-14-7-9-15(10-8-14)23-21(25)17-12-19(20-6-3-11-26-20)24-18-5-2-1-4-16(17)18/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUIEQQOGEHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)

![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)


![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)




![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)